
5-(Trifluoromethoxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethoxy)pentanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pentanoic acid backbone. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and increased stability conferred by the trifluoromethoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to achieve the desired product.
Industrial Production Methods: Industrial production of 5-(Trifluoromethoxy)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethoxy)pentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(Trifluoromethoxy)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness: 5-(Trifluoromethoxy)pentanoic acid is unique due to its specific structure, which combines the properties of a pentanoic acid with the high electronegativity and stability of the trifluoromethoxy group. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9F3O3 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)pentanoic acid |
InChI |
InChI=1S/C6H9F3O3/c7-6(8,9)12-4-2-1-3-5(10)11/h1-4H2,(H,10,11) |
Clave InChI |
NTGNUWISBUYICC-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



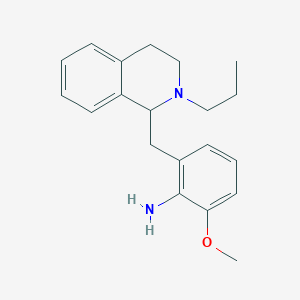
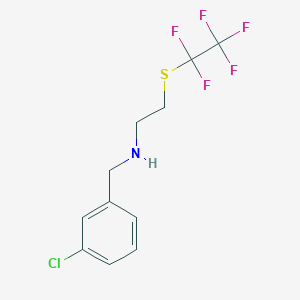

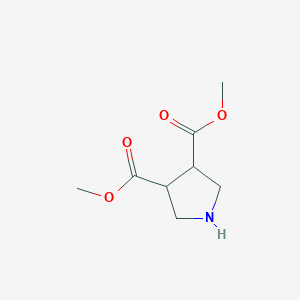
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)
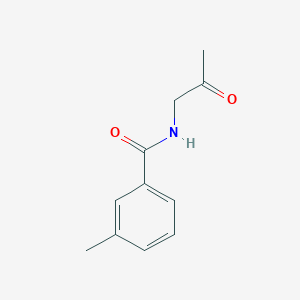
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)
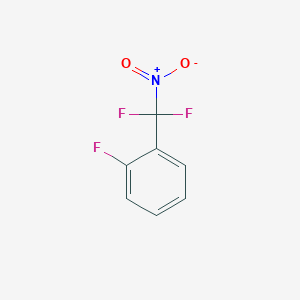

![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)
